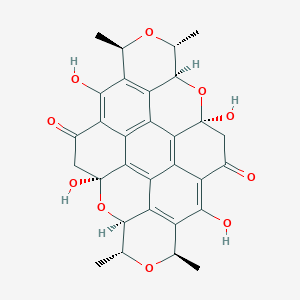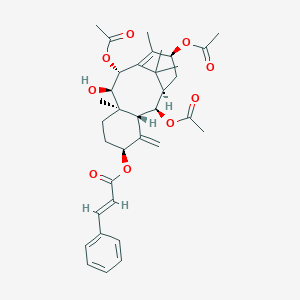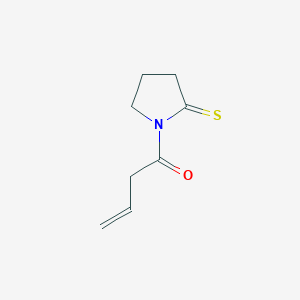
1-(3-Butenoyl)pyrrolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Butenoyl)pyrrolidine-2-thione, also known as S-allyl-L-cysteine sulfoxide (ACSO), is a sulfur-containing compound found in Allium vegetables like garlic, onion, and leek. ACSO has been widely studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of ACSO is not fully understood. However, it is believed that ACSO exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. ACSO's anticancer properties are thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Effets Biochimiques Et Physiologiques
ACSO has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help protect cells from oxidative damage. ACSO has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can help reduce inflammation in the body. In addition, ACSO has been shown to inhibit the growth and spread of cancer cells in various types of cancer, including breast, prostate, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
ACSO has several advantages for lab experiments. It is a natural compound that can be easily obtained from Allium vegetables. It is also relatively stable and can be stored for long periods of time. However, ACSO also has some limitations for lab experiments. It can be difficult to purify ACSO from Allium vegetables due to the presence of other sulfur-containing compounds. In addition, the synthesis method for ACSO can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on ACSO. One area of research could focus on the development of new synthesis methods for ACSO that are more efficient and cost-effective. Another area of research could focus on the development of new formulations of ACSO that can improve its bioavailability and efficacy. Additionally, more research is needed to fully understand the mechanism of action of ACSO and its potential health benefits. Finally, more clinical trials are needed to determine the safety and efficacy of ACSO in humans.
Conclusion
In conclusion, 1-(3-Butenoyl)pyrrolidine-2-thione, or 1-(3-Butenoyl)pyrrolidine-2-thionesteine sulfoxide, is a sulfur-containing compound found in Allium vegetables that has been extensively studied for its potential health benefits. It has antioxidant, anti-inflammatory, and anticancer properties and has been shown to have various biochemical and physiological effects. While ACSO has several advantages for lab experiments, it also has some limitations. There are several future directions for research on ACSO, including the development of new synthesis methods, formulations, and clinical trials.
Méthodes De Synthèse
ACSO can be synthesized through the reaction of L-cysteine sulfoxide with allyl isothiocyanate. The reaction takes place in an aqueous solution at a pH of 6-8 and a temperature of 40-50°C. After the reaction, ACSO can be purified through various methods, including dialysis, column chromatography, and recrystallization.
Applications De Recherche Scientifique
ACSO has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. ACSO also has anti-inflammatory properties, which can help reduce inflammation in the body. In addition, ACSO has been shown to have anticancer properties, which can help prevent the growth and spread of cancer cells.
Propriétés
Numéro CAS |
125880-06-0 |
|---|---|
Nom du produit |
1-(3-Butenoyl)pyrrolidine-2-thione |
Formule moléculaire |
C8H11NOS |
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
1-(2-sulfanylidenepyrrolidin-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C8H11NOS/c1-2-4-7(10)9-6-3-5-8(9)11/h2H,1,3-6H2 |
Clé InChI |
WYNYIDZAHLHQED-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)N1CCCC1=S |
SMILES canonique |
C=CCC(=O)N1CCCC1=S |
Synonymes |
2-Pyrrolidinethione, 1-(1-oxo-3-butenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



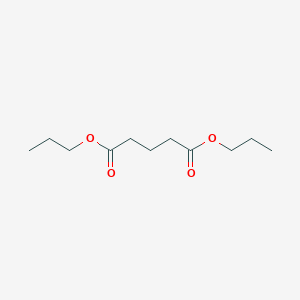
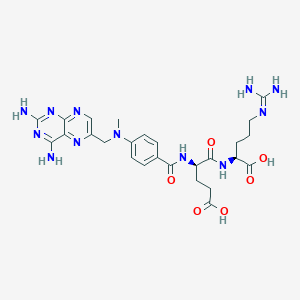
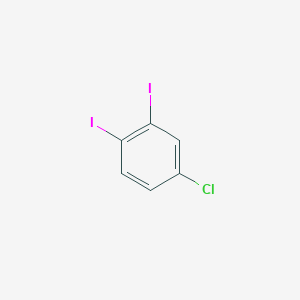

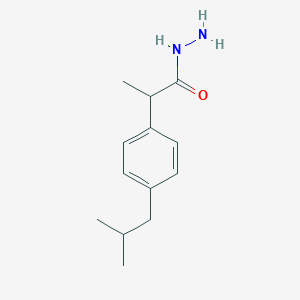
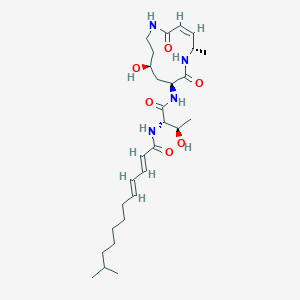
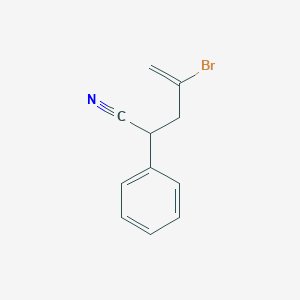
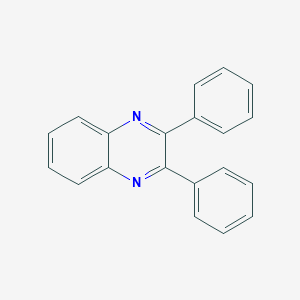
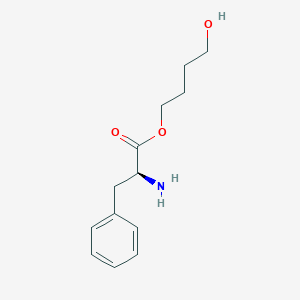
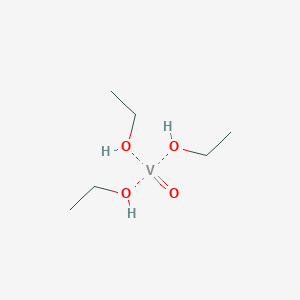
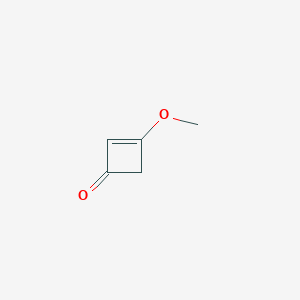
![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)](/img/structure/B159401.png)
